molecular formula C23H14O7 B2809421 4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate CAS No. 898430-11-0

4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate

Cat. No. B2809421
CAS RN: 898430-11-0
M. Wt: 402.358
InChI Key: WQIGELWKUFHFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate” is a complex organic molecule that contains several functional groups including a methoxy group, a furan ring, a chromenone, and a carboxylate . These functional groups suggest that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .


Chemical Reactions Analysis

The compound contains several functional groups that are known to undergo various chemical reactions. For example, the furan ring can participate in electrophilic substitution reactions, and the carboxylate group can take part in nucleophilic substitution reactions .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research involving compounds similar to 4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate primarily focuses on chemical synthesis and structural analysis. For instance, Abdelhamid, Ismail, and Abdel-Aziem (2008) synthesized 1,3,4-Thiadiazolines containing a chromone moiety, elaborating on the methods and structural elucidation of these compounds (Abdelhamid, Ismail, & Abdel-Aziem, 2008). Similarly, Shestopalov and Naumov (2003) explored the reactions of 6-methoxybenzo[b]furan-3(2H)-one with various reagents, highlighting the synthetic routes to related compounds (Shestopalov & Naumov, 2003).

Advanced Applications in Medicine and Pharmacology

In the field of medicine and pharmacology, research into compounds structurally similar to 4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate has been conducted. For example, Kuramoto et al. (2008) prepared a series of benzo[b]furan derivatives, investigating their inhibitory activity and potential therapeutic applications (Kuramoto et al., 2008). Additionally, Romagnoli et al. (2015) designed and synthesized novel 3-arylaminobenzofuran derivatives, exploring their anticancer and antiangiogenic activities (Romagnoli et al., 2015).

Applications in Material Science and Chemistry

Research in material science and chemistry also incorporates compounds related to 4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate. Patel (2020) focused on the synthesis, characterization, and chelating properties of furan ring containing organic ligands, providing insights into their potential applications in various fields (Patel, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

properties

IUPAC Name

[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14O7/c1-26-18-5-2-4-13-10-20(30-22(13)18)16-12-21(24)29-17-8-7-14(11-15(16)17)28-23(25)19-6-3-9-27-19/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIGELWKUFHFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)OC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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